![molecular formula C14H9N3 B2863804 2H-phenanthro[9,10-d]triazole CAS No. 236-03-3](/img/structure/B2863804.png)

2H-phenanthro[9,10-d]triazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

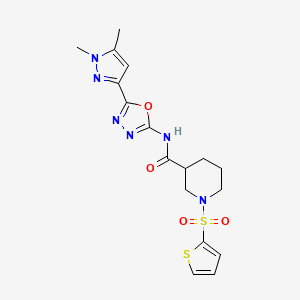

2H-phenanthro[9,10-d]triazole is a chemical compound that has been studied for its photophysical and electrochemical properties . It is a derivative of phenanthrene, incorporating fused triazole or imidazole rings .

Synthesis Analysis

The synthesis of 2H-phenanthro[9,10-d]triazole involves the incorporation of fused triazole or imidazole rings into phenanthrene derivatives . The synthesis process has been described in several studies .Molecular Structure Analysis

The molecular structure of 2H-phenanthro[9,10-d]triazole is characterized by a phenanthrene core with fused triazole or imidazole rings . The structure has high triplet energies, making it suitable as a host material for blue phosphors .Chemical Reactions Analysis

The chemical reactions involving 2H-phenanthro[9,10-d]triazole are primarily related to its photophysical and electrochemical properties . The compound exhibits high triplet energies and conductivities, which are retained in the solid state through the incorporation of bulky substituent groups .Physical And Chemical Properties Analysis

2H-phenanthro[9,10-d]triazole exhibits high triplet energies and conductivities, which are key to its function as a host material for blue phosphors . The compound’s physical and chemical properties have been investigated in several studies .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Structural Analysis

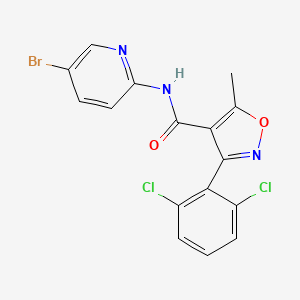

2H-phenanthro[9,10-d]triazole has been studied for its reaction with benzyl chlorides, leading to various substituted derivatives. These reactions produce different isomers, like 2-(benzyl)-2H-phenanthro[9,10-d]triazole, with the structural confirmation done through X-ray crystal analyses (Yasuda & Kimoto, 1998). Another study confirmed the structure of 2-substituted phenanthro[9,10-d]triazole via similar methods, highlighting the differences in alkylation behavior compared to benzotriazole (Yasuda & Kimoto, 1998).

Synthesis Techniques and Reactivity

The synthesis and reactivity of phenanthro[9,10-d]triazole derivatives have been explored in various studies. For example, the amination of phenanthro[9,10-d]triazole yields mixtures of amino derivatives, with the 2-amino-2H-derivatives predominating. This study also investigated the oxidation and aryne couplings of these compounds (Barton & Grinham, 1972). Additionally, a fast, microwave-assisted synthesis of 1H-phenanthro[9,10-d][1,2,3]triazole has been reported, emphasizing the efficiency of this method (Taherpour & Faraji, 2008).

Supramolecular Interactions and Applications

Research has also delved into the supramolecular interactions of triazoles, which include 1H-1,2,3-triazoles and their derivatives. These interactions have enabled applications in supramolecular and coordination chemistry, due to their diverse N-coordination modes and potential for complexation of anions (Schulze & Schubert, 2014).

Biological Applications and Drug Discovery

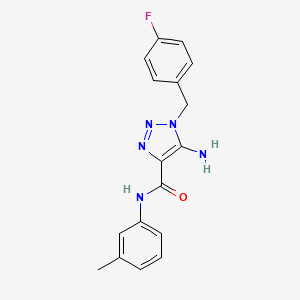

The triazole core, including derivatives like 2H-phenanthro[9,10-d]triazole, has been extensively studied for its potential in drug discovery. Their diverse biological activities, such as antimicrobial and antitumor properties, make them of interest in the development of new pharmaceuticals. A review of triazole derivatives highlights their significance in creating new drugs with varied structural variations (Ferreira et al., 2013). The role of click chemistry in drug discovery, which often involves 1,2,3-triazoles, is another area of significant impact (Kolb & Sharpless, 2003).

Eigenschaften

IUPAC Name |

2H-phenanthro[9,10-d]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)14-13(11)15-17-16-14/h1-8H,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUAERVZHMFZKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NNN=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-phenanthro[9,10-d]triazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![bis(2-(2H-1,3-benzodioxol-5-yloxy)-1-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]ethan-1-one); oxalic acid](/img/structure/B2863722.png)

![7-Benzyl-3-Oxa-7,9-Diazabicyclo[3.3.1]Nonane Hydrochloride](/img/structure/B2863723.png)

![7-Hydrazinyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2863733.png)

![1-(7-Methoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2863736.png)

![Ethyl 4-{[2-(3,4-dimethoxyphenyl)-3-oxo-1-butenyl]amino}benzenecarboxylate](/img/structure/B2863738.png)

![6-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide](/img/structure/B2863739.png)

![1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2863743.png)